molecular formula C25H26Cl2N2O4S B2711125 Ethyl 6-benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216453-59-6

Ethyl 6-benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2711125
CAS No.: 1216453-59-6
M. Wt: 521.45
InChI Key: QRGBIABRWRJHKY-UHFFFAOYSA-N
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Description

This compound is a thienopyridine derivative featuring a benzyl group at position 6, a 2-(4-chlorophenoxy)acetamido substituent at position 2, and an ethyl carboxylate group at position 2. Its hydrochloride salt enhances solubility and stability for pharmacological applications. The crystal structure of its non-chlorinated analog (Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate) has been resolved, confirming the tetrahydrothienopyridine scaffold’s planarity and substituent orientations . The 4-chlorophenoxy group is critical for modulating receptor interactions, as evidenced by structure-activity relationship (SAR) studies on analogous thiophene derivatives .

Properties

IUPAC Name

ethyl 6-benzyl-2-[[2-(4-chlorophenoxy)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN2O4S.ClH/c1-2-31-25(30)23-20-12-13-28(14-17-6-4-3-5-7-17)15-21(20)33-24(23)27-22(29)16-32-19-10-8-18(26)9-11-19;/h3-11H,2,12-16H2,1H3,(H,27,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGBIABRWRJHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)COC4=CC=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 6-benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride, designated as compound 1216740-47-4, is a synthetic compound with notable biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C24H22ClN3O3S
  • Molecular Weight : 467.96 g/mol
  • CAS Number : 1216740-47-4
  • Purity : Standard purity is reported at 98% .

The compound exhibits a range of biological activities primarily attributed to its structural components. The thieno[2,3-c]pyridine moiety is known for its interactions with various biological targets:

  • Matrix Metalloproteinase Inhibition : The compound has been identified as a potential inhibitor of matrix metalloproteinases (MMPs), which are critical in tumor metastasis and tissue remodeling. Inhibition of MMPs can lead to reduced cancer cell invasion and migration .
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of specific bacterial strains. This is hypothesized to be due to the presence of the chlorophenoxy group which enhances membrane permeability .
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Biological ActivityObservationsReference
MMP InhibitionSignificant reduction in MMP activity
Antimicrobial ActivityInhibition of growth in bacterial strains
Anti-inflammatory PropertiesModulation of cytokine levels
Cytotoxicity in Cancer CellsInduced apoptosis in specific cancer cell lines

Case Studies

  • Study on MMP Inhibition :
    • A study evaluated the efficacy of this compound on human cancer cell lines. Results demonstrated a dose-dependent inhibition of MMP activity, correlating with reduced invasive capabilities of the cancer cells.
  • Antimicrobial Assessment :
    • In vitro assays were conducted against Staphylococcus aureus and Escherichia coli. The compound showed significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Anti-inflammatory Response :
    • Animal models treated with the compound exhibited reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting potential therapeutic applications in inflammatory diseases.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to ethyl 6-benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride may act as inhibitors of the ATF4 pathway, which is implicated in various cancers and other diseases related to the unfolded protein response (UPR) . The modulation of this pathway can potentially lead to the development of novel cancer therapies.

Neuroprotective Effects

Studies have suggested that compounds within this class may exhibit neuroprotective effects. For instance, they have been evaluated for their ability to mitigate neurodegeneration associated with conditions such as Alzheimer's disease and traumatic brain injury. The mechanism involves the inhibition of pathways that contribute to neuronal stress and cell death .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Research into related thieno[2,3-c]pyridine derivatives has shown promise in reducing inflammation through various biochemical pathways. This could have implications for treating chronic inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR) Studies

The synthesis of this compound involves multi-step reactions that allow for the introduction of various functional groups that enhance biological activity. Structure-activity relationship studies have been crucial in identifying key modifications that improve potency and selectivity against target enzymes or receptors .

ModificationEffect on Activity
Addition of 4-chlorophenoxy groupEnhanced binding affinity
Benzyl substitution at position 6Improved pharmacokinetics
Acetamido group at position 2Increased solubility

Case Study: Cancer Treatment

In a recent study involving animal models of cancer, this compound demonstrated significant tumor reduction compared to control groups. The study highlighted its potential as a lead compound for further development into a therapeutic agent targeting specific cancer types .

Case Study: Neurodegenerative Disorders

Another study focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The results indicated a reduction in amyloid-beta plaque formation and improved cognitive function in treated animals compared to untreated controls. These findings suggest a promising avenue for developing treatments aimed at neurodegenerative diseases .

Comparison with Similar Compounds

Key Structural Modifications and Similarity Indices

The following table highlights structurally related compounds and their similarity indices (based on molecular descriptors):

Compound Name Structural Features Similarity Index Key Differences Reference
Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate Boc-protected amine at position 6; lacks 4-chlorophenoxyacetamido group 0.86 Reduced electron-withdrawing substituents
Ethyl 2-amino-4-methylthiophene-3-carboxylate Simplified thiophene ring; lacks tetrahydrothienopyridine scaffold 0.67 Absence of fused pyridine ring
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid Benzene-fused thiophene; carboxylate replaced with carboxylic acid 0.71 Altered ring system; lower lipophilicity
2-(2-(4-Chlorophenoxy)Acetamido)-6-Isopropyl-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxamide Hydrochloride Isopropyl instead of benzyl at position 6; carboxamide instead of carboxylate N/A Altered steric bulk and hydrogen-bonding capacity

Impact of Substituents on Activity

  • Benzyl vs. Isopropyl at Position 6 : The benzyl group in the target compound enhances aromatic stacking interactions compared to the isopropyl group in its analog (CAS:1216713-05-1), which may improve binding to hydrophobic receptor pockets .
  • 4-Chlorophenoxy vs. Trifluoromethyl Phenyl: SAR studies on 2-amino-3-benzoylthiophenes indicate that 3-(trifluoromethyl)phenyl substituents optimize adenosine A1 receptor binding, while 4-chlorophenoxy groups (as in the target compound) may prioritize antagonistic activity over allosteric enhancement .
  • Ethyl Carboxylate vs.

Functional Comparison: Receptor Binding and Allosteric Effects

Allosteric Enhancement vs. Competitive Antagonism

The target compound shares functional similarities with 2-amino-3-benzoylthiophenes (e.g., PD 81,723), which exhibit dual allosteric enhancement and competitive antagonism at adenosine A1 receptors . Key differences include:

  • Allosteric Potency: PD 81,723’s 3-(trifluoromethyl)phenyl group confers stronger allosteric enhancement (EC₅₀ = 0.3 μM) compared to the target compound’s 4-chlorophenoxy group, which may prioritize antagonism due to reduced electron-withdrawing effects .
  • Amino Group Requirement: Both classes require a free hydrogen on the 2-amino group for activity, suggesting a conserved hydrogen-bonding interaction with receptor residues .

Selectivity Profiles

  • Thienopyridine vs. Benzene Scaffolds: Replacement of the thiophene ring with benzene (as in some analogs) reduces conformational rigidity, diminishing receptor affinity by ~50% .
  • Tetrahydrothienopyridine vs. Dihydro Derivatives: Saturation of the pyridine ring (tetrahydro vs.

Solubility and Stability

  • Hydrochloride Salt: The hydrochloride form of the target compound improves aqueous solubility (>10 mg/mL) compared to neutral analogs like Ethyl 2-amino-4-methylthiophene-3-carboxylate (<1 mg/mL) .
  • Thermal Stability : Safety guidelines for its isopropyl analog (CAS:1216713-05-1) recommend storage below 25°C to prevent decomposition, a precaution likely applicable to the target compound due to shared labile acetamido groups .

Handling Precautions

  • Safety Protocols : Both the target compound and its analogs require precautions such as avoiding ignition sources (P210) and using personal protective equipment (P201), as mandated for thiophene derivatives with reactive substituents .

Q & A

Q. Optimization Strategies :

ParameterTypical RangeImpact on Yield/Purity
SolventEthanol, dioxaneHigher purity in polar solvents
Temperature80–100°C (reflux)Avoid decomposition by controlled heating
Reaction Time2–5 hoursProlonged time may increase side products
Acid QuenchingHCl in dioxaneEnsures hydrochloride salt formation

Advanced: How can rotameric complexity in NMR spectra be resolved for structural confirmation?

Answer:
Rotamers arise from restricted rotation of the 4-chlorophenoxyacetamido group. Methods to address this include:

  • Variable Temperature (VT) NMR : Conduct experiments at elevated temperatures (e.g., 60°C in DMSO-d6_6) to coalesce rotameric peaks .
  • DFT Calculations : Compare experimental 1^1H/13^13C NMR shifts with computed values for proposed conformers .
  • Selective Decoupling : Identify coupled protons to simplify splitting patterns.

Example Data from Literature :
In a related compound, VT-NMR at 60°C reduced 1^1H-NMR splitting from δ 5.50–2.60 (complex rotamers) to distinct singlet/triplet patterns .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • IR Spectroscopy : Confirm amide C=O (1670 cm1^{-1}) and C=S (1190 cm1^{-1}) stretches .
  • 1^1H/13^13C NMR : Identify benzyl (δ 7.26–7.09 ppm), tetrahydrothienopyridine (δ 2.31–4.19 ppm), and ester groups (δ 1.24 ppm, CH2_2CH3_3) .
  • HRMS : Validate molecular weight (e.g., calculated [M+1]+^+ 522.1824 vs. observed 522.1822) .

Advanced: How to resolve contradictions in crystallographic data refinement for this compound?

Answer:
Discrepancies in X-ray data (e.g., R-factor > 5%) may arise from disordered solvent or counterions. Mitigation steps:

  • SHELX Refinement : Use restraints for flexible groups (e.g., benzyl or chlorophenoxy moieties) and apply TWIN/BASF commands for twinned crystals .
  • PLATON/SQUEEZE : Model solvent-accessible voids to improve electron density maps .

Case Study :
In Ethyl 2-amino-6-benzyl derivatives, SHELXL refinement with hydrogen atom constraints reduced R1 from 0.12 to 0.05 .

Basic: What safety precautions are essential during synthesis?

Answer:

  • Handling : Use gloves, goggles, and fume hoods to avoid skin/eye contact with intermediates (e.g., acetyl chlorides) .
  • Waste Disposal : Segregate halogenated byproducts (e.g., 4-chlorophenoxy derivatives) for licensed hazardous waste disposal .

Advanced: How to design biological assays for adenosine receptor modulation?

Answer:
Based on structural analogs (e.g., A1 adenosine receptor antagonists):

  • Radioligand Binding Assays : Use 3^3H-CCPA as a competitive ligand in HEK293 cells expressing human A1 receptors .
  • Functional Assays : Measure cAMP accumulation via ELISA to assess inverse agonist activity.
  • Docking Studies : Use AutoDock Vina to predict binding poses in the receptor’s allosteric site .

Advanced: How to troubleshoot low yields in the final amidation step?

Answer:
Common issues and solutions:

IssueSolution
Incomplete acylationUse excess acyl chloride (1.5 eq)
Hydrolysis of intermediatesEmploy anhydrous solvents (e.g., dry THF)
Poor solubilitySwitch to DMF with catalytic DMAP

Example : A 62% yield was achieved using absolute ethanol under reflux for 2 hours .

Basic: What computational tools aid in predicting solubility and stability?

Answer:

  • LogP Prediction : Use ChemAxon or ACD/Labs to estimate partition coefficients (critical for bioavailability).
  • Molecular Dynamics (MD) : Simulate hydrochloride salt dissociation in aqueous media (GROMACS/AMBER).

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